4-[(5-bromo-3-chloro-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
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Overview
Description
4-[(5-bromo-3-chloro-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is a complex organic compound featuring multiple functional groups, including bromine, chlorine, hydroxyl, and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-bromo-3-chloro-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(5-bromo-3-chloro-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove halogens or convert carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction could produce alcohols or remove halogens.
Scientific Research Applications
4-[(5-bromo-3-chloro-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol has several applications in scientific research:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly due to the presence of pyrazole rings, which are common in many bioactive molecules.
Organic Synthesis: It can serve as a building block for synthesizing more complex molecules, especially in the development of new materials or catalysts.
Material Science: The compound’s unique structure may impart interesting physical properties, making it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-[(5-bromo-3-chloro-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could influence biological pathways and molecular targets, making it a candidate for further pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-bromo-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
- 4-[(5-chloro-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol
Uniqueness
The presence of both bromine and chlorine atoms in 4-[(5-bromo-3-chloro-2-hydroxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol makes it unique compared to similar compounds. These halogens can significantly influence the compound’s reactivity, stability, and potential biological activity .
Properties
Molecular Formula |
C27H22BrClN4O3 |
---|---|
Molecular Weight |
565.8 g/mol |
IUPAC Name |
4-[(5-bromo-3-chloro-2-hydroxyphenyl)-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C27H22BrClN4O3/c1-15-22(26(35)32(30-15)18-9-5-3-6-10-18)24(20-13-17(28)14-21(29)25(20)34)23-16(2)31-33(27(23)36)19-11-7-4-8-12-19/h3-14,24,30-31,34H,1-2H3 |
InChI Key |
SFCNRCWPBHJXIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=C(C(=CC(=C3)Br)Cl)O)C4=C(NN(C4=O)C5=CC=CC=C5)C |
Origin of Product |
United States |
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